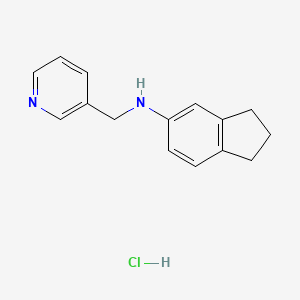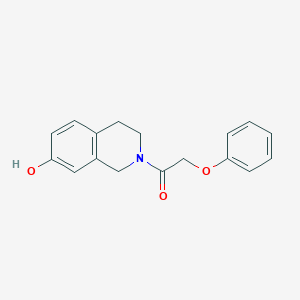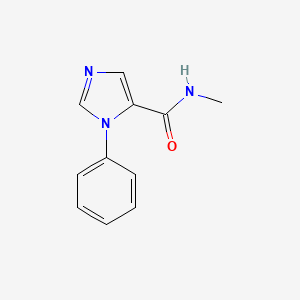![molecular formula C15H20N4O B7509734 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)
2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one is a synthetic compound that belongs to the class of designer drugs known as synthetic cathinones. It is also known by the street name "Mexedrone" and is commonly used as a recreational drug. However,
作用机制
The mechanism of action of 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being reabsorbed into the nerve cells, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one are still being studied. However, it is known to have stimulant properties and can cause an increase in heart rate, blood pressure, and body temperature. It may also cause feelings of euphoria and increased sociability.
实验室实验的优点和局限性
One advantage of using 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, its stimulant properties and potential for abuse make it unsuitable for use in long-term studies.
未来方向
There are several potential future directions for research on 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one. One area of interest is its potential use as a treatment for depression and other mood disorders. Another potential direction is the development of new synthetic cathinones that are safer and more effective than existing compounds. Finally, research into the long-term effects of synthetic cathinones on the brain and body is also needed to better understand the risks associated with their use.
In conclusion, 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one is a synthetic compound that has potential therapeutic applications. While its mechanism of action is not fully understood, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. Further research is needed to better understand its effects and potential uses.
合成方法
The synthesis of 2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one is a complex process that involves the use of various chemical reagents and solvents. The most common method of synthesis involves the reaction of 4-methylpropiophenone with ammonium acetate and sodium azide in the presence of a palladium catalyst. The resulting product is then treated with piperidine and triazole to obtain the final compound.
科学研究应用
2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one has been the subject of several scientific studies due to its potential therapeutic applications. One such study investigated its potential use as an antidepressant. The study found that the compound was able to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood.
属性
IUPAC Name |
2-methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)15(20)18-8-5-6-12(10-18)14-17-16-13-7-3-4-9-19(13)14/h3-4,7,9,11-12H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQTQACZFKAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)


